molecular formula C28H27N B3048216 [1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)- CAS No. 161114-55-2

[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-

Cat. No.: B3048216
CAS No.: 161114-55-2
M. Wt: 377.5 g/mol
InChI Key: JTRJSILZEHNTDV-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)- is a useful research compound. Its molecular formula is C28H27N and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

161114-55-2

Molecular Formula

C28H27N

Molecular Weight

377.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3,4-dimethyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C28H27N/c1-20-10-14-27(18-22(20)3)29(28-15-11-21(2)23(4)19-28)26-16-12-25(13-17-26)24-8-6-5-7-9-24/h5-19H,1-4H3

InChI Key

JTRJSILZEHNTDV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 500 milliliter round bottomed flask equipped with mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 12.39 grams (0.055 mole) of bis(3,4-dimethylphenyl)amine, 14 grams (0.050 mole) of 4-iodobiphenyl, 0.25 gram (0.0025 mole) of cuprous chloride, 0.45 gram (0,0025 mole) of 1,10-phenanthroline, 22.44 grams (0.4 mole) of flake potassium hydroxide and 20 milliliters of toluene solvent. The reaction was heated quickly to a reflux temperature of 120° C. and maintained at this temperature for 4 hours after which time chromatographic analysis revealed the reaction to be complete. The reaction was cooled to room temperature, about 25° C., and partitioned between 200 milliliters of toluene and 150 milliliters of deionized water. The resulting organic layer was separated and water removed by azeotropic distillation of the solvent under a Dean-Stark trap. The product was decolorized by slurry treating the toluene solution with 10 grams of Filtrol-24™, an acid washed clay, and 10 grams of Alcoa CG-20 alumina. After 3 hours stirring at reflux, the solution was hot filtered to remove the clay and alumina, and cooled to room temperature. Evaporation of the solvent and recrystallization from octane provided the above product compound in a yield of 10.2 grams (76 percent) and which product melted at 113.8° C. This product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was suitable for further purification by conventional means to afford electronic grade, about 99 percent pure, product. The above total reaction time was an accelerated 4 hours.
Quantity
12.39 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Four
Quantity
22.44 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 250 milliliter round-bottomed flask equipped with mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 8.46 grams (0.05 mole) of 4-aminobiphenyl, 25.53 grams (0.11 mole) of 4-iodo-ortho-xylene, 0.25 gram (0.0025 mole) of cuprous chloride, 0.45 gram (0.0025 mole) of 1,10-phenanthroline, 22.4 grams (0.4 mole) of flake potassium hydroxide and 30 milliliters of toluene solvent. The reaction was heated quickly to a reflux temperature of 130° C. and maintained at this temperature for 4 hours, after which time chromatographic analysis revealed the reaction to be complete. The reaction mixture was allowed to attain room temperature, about 25° C., and was partitioned between 200 milliliters of toluene and 150 milliliters of deionized water. The resulting organic layer was separated and water was removed by azeotropic distillation of water under a Dean-Stark trap. The product was decolorized by slurry treating the toluene solution with 36 grams of Filtrol-24™, an acid-washed clay, and 24 grams of Alcoa CG-20 alumina. After 3 hours stirring at reflux, the solution was cooled to room temperature and filtered. The product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was recovered from the filtrate by evaporation of the solvent. Recrystallization from 40 milliliters of a one to one mixture of ethylacetate-isopropanol provided 13.2 grams (70 percent) of the above product. Chromatographic analysis by high performance liquid chromatography illustrated an excellent product purity of 99.8 percent and a melting temperature, which was determined by differential scanning calorimetry to be 113.21° C.
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
25.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
22.4 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.45 g
Type
catalyst
Reaction Step Six
Yield
70%

Synthesis routes and methods III

Procedure details

In a 500 milliliter round bottomed flask equipped with mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 12.39 grams (0.055 mole) of bis(3,4-dimethylphenyl)amine, 14 grams (0.050 mole) of 4-iodobiphenyl, 0.50 gram (0.0025 mole) of cupric (copper II) acetate monohydrate, 0.45 gram (0,0025 mole) of 1,10-phenanthroline, 22.44 grams (0.4 mole) of flake potassium hydroxide and 20 milliliters of toluene solvent. The reaction was heated quickly to a reflux temperature of 120° C. and maintained at this temperature for 4 hours after which time chromatographic analysis revealed the reaction to be complete. The reaction was cooled to room temperature, about 25° C., and partitioned between 200 milliliters of toluene and 150 milliliters of deionized water. The resulting organic layer was separated and water removed by azeotropic distillation of the solvent under a Dean-Stark trap. The product was decolorized by slurry treating the toluene solution with 10 grams of FILTROL-24™, an acid washed clay, and 10 grams of Alcoa CG-20 alumina. After 3 hours stirring at reflux, the solution was hot filtered to remove the clay and alumina, and cooled to room temperature. Evaporation of the solvent and recrystallization from octane provided the above product compound in a yield of 10.2 grams (76 percent) and which product melted at 113.8° C. This product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was suitable for further purification by conventional means to afford electronic grade, about 99 percent pure, product. The above total reaction time was an accelerated 4 hours.
Quantity
12.39 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
22.44 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
cupric
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

In a 500-ml three-neck flask were placed 31 g of 3,3',4,4'-tetramethyldiphenylamine synthesized in Example 3 (1), 40 g of 4-iodobiphenyl, 19 g of anhydrous potassium carbonate, 2 g of copper sulfate pentahydrate and 20 ml of n-tridecane, and after carrying out the reaction for 28 hours at 200° C. under a nitrogen gas stream, the reaction mixture was cooled to room temperature. The reaction mixture was subjected to a column purification (solvent: n-hexane/toluene =10/1) with activated alumina and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of ethyl acetate and ethanol to provide 37 g of N,N-bis(3,4-dimethylphenyl)biphenyl-4-amine. (Melting point 119° to 120.5° C. colorless crystals, IR spectrum shown in FIG. 4)
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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